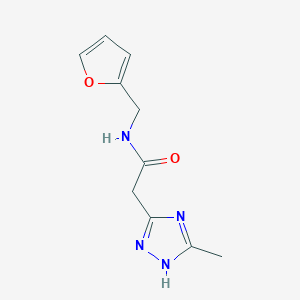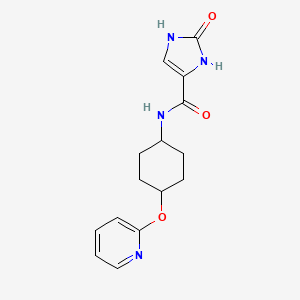![molecular formula C17H19ClN2O3 B2730555 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1333707-79-1](/img/structure/B2730555.png)
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide, also known as CPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic lactam derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is not fully understood, but it is thought to involve modulation of the activity of certain ion channels in the brain, including the voltage-gated sodium channel and the GABA-A receptor. By modulating the activity of these channels, this compound may be able to reduce the excitability of neurons and prevent the onset of seizures and other neurological disorders.
Biochemical and Physiological Effects
In addition to its anticonvulsant effects, this compound has been shown to have a range of other biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, including GABA and glutamate, in the brain. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as multiple sclerosis and other autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is its potent anticonvulsant activity, which makes it a valuable tool for studying the mechanisms of seizure activity and developing new treatments for epilepsy and other neurological disorders. However, this compound also has some limitations as a research tool, including its relatively complex synthesis and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide and its derivatives. For example, further studies could explore the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers could investigate the potential of this compound as a tool for studying the role of ion channels in the brain and developing new treatments for neurological disorders. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide involves the reaction of 3-chlorophenylacetic acid with 8-cyano-1,4-dioxaspiro[4.5]decan-7-ol in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have potent anticonvulsant and antiepileptic effects in animal models, making it a promising candidate for the development of new treatments for these conditions.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-3-1-2-13(10-14)11-15(21)20-16(12-19)4-6-17(7-5-16)22-8-9-23-17/h1-3,10H,4-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPWBVGHNHEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)CC3=CC(=CC=C3)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
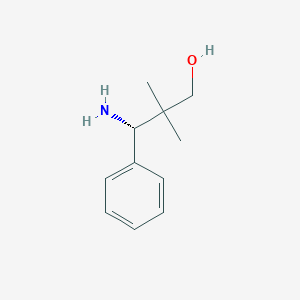
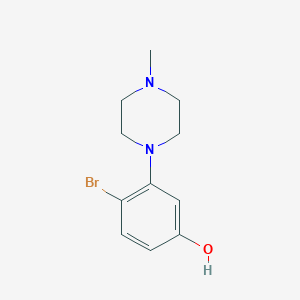
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
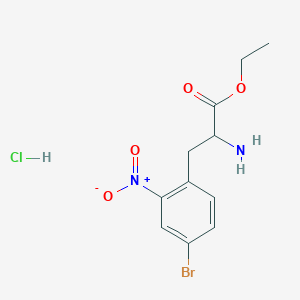
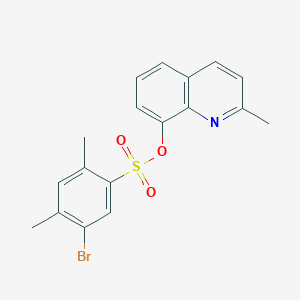


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)

